

An In-depth Technical Guide to 1-Nitrosopiperazine: Properties, Analysis, and Toxicological Profile

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Compound of Interest

Compound Name: 1-Nitrosopiperazine

Cat. No.: B026205

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Abstract

1-Nitrosopiperazine is a nitrosoamine compound of significant interest to the scientific community, particularly in the fields of toxicology, pharmaceutical sciences, and environmental research. As a potential impurity in active pharmaceutical ingredients (APIs) and a known carcinogen, a thorough understanding of its chemical properties, analytical determination, and biological effects is crucial. This technical guide provides a comprehensive overview of **1-Nitrosopiperazine**, including its fundamental chemical data, detailed experimental protocols for its synthesis and quantification, and an exploration of its metabolic activation and genotoxic mechanisms.

Chemical and Physical Properties

1-Nitrosopiperazine is a derivative of piperazine characterized by the presence of a nitroso group attached to one of the nitrogen atoms of the piperazine ring.

Property	Value	Reference
CAS Number	5632-47-3	
Molecular Formula	C ₄ H ₉ N ₃ O	
Molecular Weight	115.13 g/mol	
Appearance	Pale yellow to yellow oil or semi-solid	[1]
Boiling Point	264.5°C at 760 mmHg	[1]
Density	1.34 g/cm ³	[1]
Flash Point	113.8°C	[1]
Solubility	Sparingly soluble in chloroform, slightly soluble in ethyl acetate.	[1]

Toxicology and Carcinogenicity

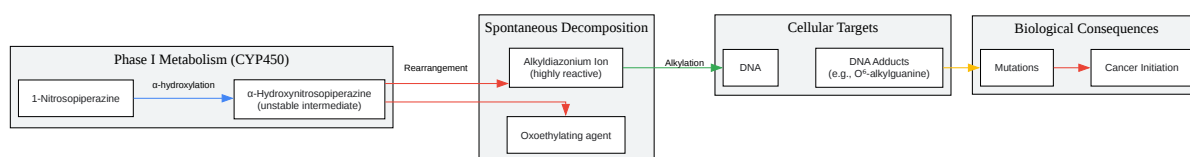
1-Nitrosopiperazine is classified as a suspected human carcinogen. Its toxicity is primarily attributed to its genotoxic effects following metabolic activation.

Toxicity Data	Value	Species	Route	Reference
LD50 (Oral)	2260 mg/kg	Rat	Oral	[2]
LD50 (Oral)	1187 - 2769 mg/kg	Rat	Oral	[3][4]
LC50 (Inhalation)	128.2 mg/L (4 h)	Rat	Inhalation	[3][4]
LD50 (Dermal)	17100 mg/kg	Rabbit	Dermal	[3][4]
TD50 (Oral)	8.78 mg/kg/day	Rat	Oral	[5]

The carcinogenicity of **1-nitrosopiperazine** has been demonstrated in animal studies, with the induction of tumors in various organs.[6]

Metabolic Activation and Mechanism of Genotoxicity

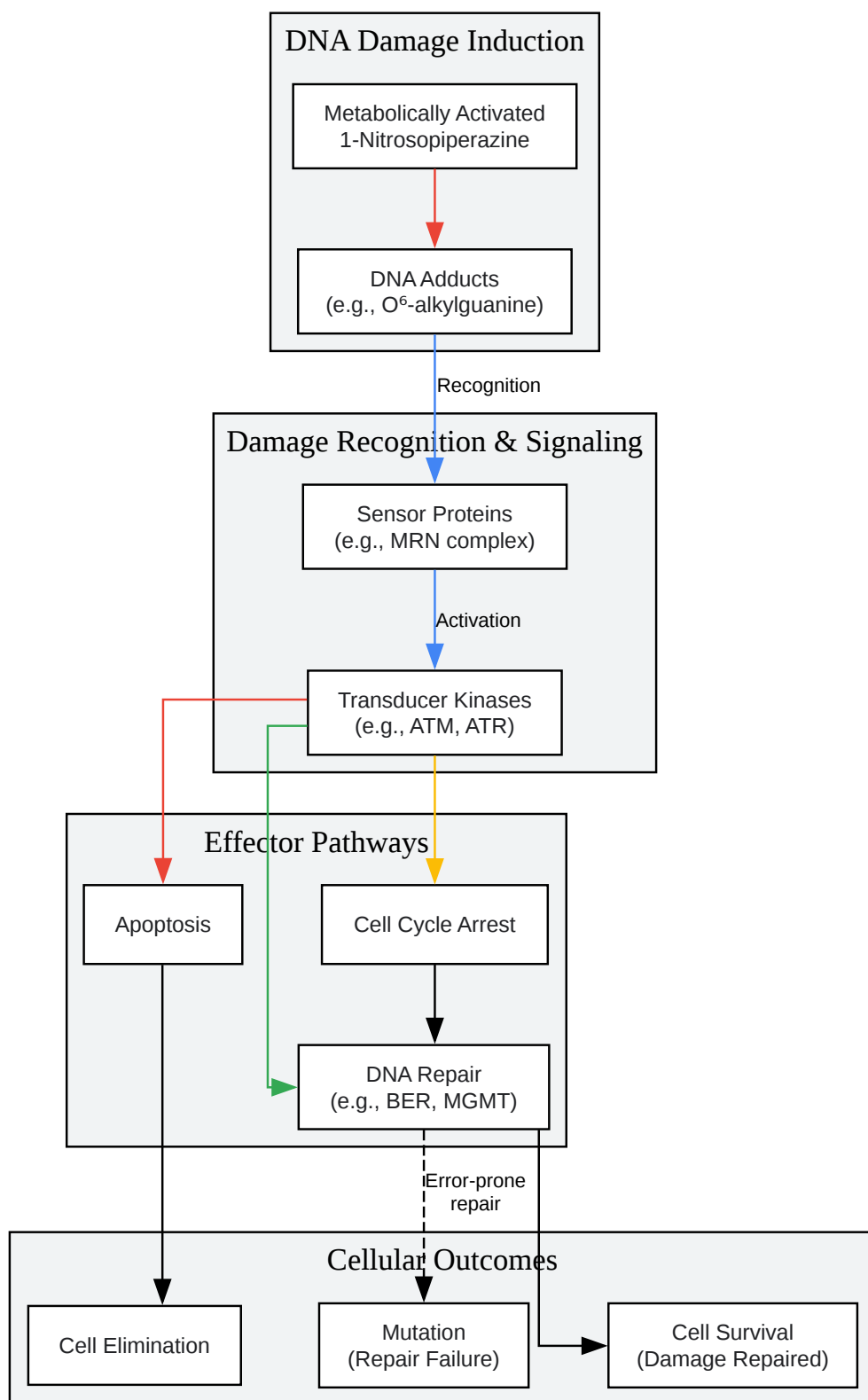
The carcinogenicity of **1-Nitrosopiperazine**, like other nitrosamines, is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates highly reactive electrophilic species that can form adducts with DNA, leading to mutations and the initiation of cancer.



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Metabolic activation of **1-Nitrosopiperazine** to a DNA-alkylating agent.

The formation of DNA adducts by the reactive metabolites of **1-Nitrosopiperazine** triggers cellular DNA damage response (DDR) pathways. If the damage is not properly repaired, it can lead to permanent mutations.



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General cellular response to DNA damage induced by alkylating agents.

Experimental Protocols

Synthesis of 1-Nitrosopiperazine

The following protocol is adapted from a literature procedure for the nitrosation of piperazine.^[7]

Materials:

- Piperazine
- 6N Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Sodium hydroxide (NaOH)
- Chloroform
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Methanol/Dichloromethane (8%) solvent system

Procedure:

- Dissolve piperazine (10 mmol) in 6N HCl (6 mL) and cool the solution to -10°C in an ice-salt bath.
- Slowly add a solution of NaNO_2 (10 mmol) in water (12 mL) dropwise over 1 hour, maintaining the temperature below 0°C .
- After the addition is complete, adjust the pH of the reaction mixture to 10 using a NaOH solution, while keeping the temperature below 0°C .
- Extract the aqueous layer with chloroform.
- Dry the combined organic extracts over anhydrous Na_2SO_4 .

- Filter and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an 8% methanol/dichloromethane solvent system to yield **1-Nitrosopiperazine** as a yellow oil.

Quantification of 1-Nitrosopiperazine by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of **1-Nitrosopiperazine**, adapted from methods for nitrosamine analysis in pharmaceutical products.^[8]

Instrumentation:

- Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- F5 column (or equivalent)

Reagents and Standards:

- **1-Nitrosopiperazine** reference standard
- Ammonium formate
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)

Chromatographic Conditions:

- Mobile Phase A: 2 mM ammonium formate in water
- Mobile Phase B: Acetonitrile
- Elution: Gradient
- Flow Rate: 0.2 mL/min
- Column Temperature: 30°C

- Injection Volume: 2 μ L

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: To be optimized for **1-Nitrosopiperazine** (precursor ion > product ion)

Sample Preparation:

- Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phases).
- Perform serial dilutions to prepare calibration standards and quality control samples.
- Filter the samples through a 0.22 μ m syringe filter before injection.

Validation: The method should be validated according to regulatory guidelines (e.g., ICH Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

1-Nitrosopiperazine remains a compound of high importance due to its potential presence as a genotoxic impurity in pharmaceuticals and its broader toxicological implications. A thorough understanding of its properties, analytical methods for its detection, and its mechanisms of toxicity is essential for risk assessment and mitigation in drug development and manufacturing. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with or investigating this compound.

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References

- 1. N-nitrosopiperazine: Carcinogenic Potency Database [cpdb.thomas-slone.org]
- 2. biosynth.com [biosynth.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. AI for small nitrosamines not listed in EMA, FDA or Health Canada - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
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